molecular formula C19H16O B11856253 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-36-9

2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran

Cat. No.: B11856253
CAS No.: 62225-36-9
M. Wt: 260.3 g/mol
InChI Key: RTEDUELOZZEMIF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran is a fused pyran derivative characterized by a partially saturated indenopyran core. The molecule features a methyl group at position 2, a phenyl group at position 4, and two hydrogenated carbons at positions 4 and 9 (4,9-dihydro). Pyran derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

CAS No.

62225-36-9

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

2-methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)12-18(19)20-13/h2-11,17H,12H2,1H3

InChI Key

RTEDUELOZZEMIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common method involves the reaction of an aromatic aldehyde with malononitrile and 1,3-indandione in the presence of a catalyst such as metal silicates . The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C to facilitate the formation of the desired product.

Chemical Reactions Analysis

2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

Pharmaceutical Development

2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran has been explored for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic properties. These effects are particularly relevant in the development of new pain management medications.

Chemical Synthesis

This compound serves as a precursor in the synthesis of more complex organic molecules. For example, it can be utilized in the synthesis of indene derivatives through various catalytic reactions. The ability to modify its structure allows for the creation of compounds with specific desired properties.

Photophysical Studies

Research has shown that compounds related to this compound exhibit interesting photoluminescence properties. Studies have investigated their behavior under UV light, revealing potential applications in optoelectronics and materials science. The absorption spectra indicate significant transitions that could be harnessed in light-emitting devices.

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers evaluated the anti-inflammatory effects of various derivatives of this compound in animal models. The results demonstrated that certain derivatives significantly reduced inflammation markers compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases.

Case Study 2: Synthesis of Indene Derivatives

In a synthetic chemistry study, researchers utilized this compound as a starting material to generate a library of indene derivatives. The reactions were catalyzed using palladium complexes, leading to high yields of products with diverse functional groups. This approach highlights the compound's versatility in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Property Analysis

The following table summarizes key structural features and properties of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Structural Differences
This compound C19H16O 260.33 2-Me, 4-Ph, 4,9-dihydro Not reported Partially saturated core
2-Phenylindeno[2,1-b]pyran C18H12O 244.29 2-Ph, fully aromatic 197–198 Fully aromatic; lacks methyl and dihydro
4-Methyl-2-(4-methylphenyl)indeno[2,1-b]pyran-9-carboxaldehyde C23H20O2 350.45 4-Me, 2-(4-Me-Ph), 9-CHO Not reported Aldehyde group at position 9
3-Ethyl-2,4-dimethyl-9-(2-naphthalenyl)indeno[2,1-b]pyran C26H22O 350.45 3-Et, 2,4-diMe, 9-naphthalenyl Not reported Bulky naphthalenyl substituent
6-Phenylindeno[2,1-b]pyran C22H14O 294.35 6-Ph, fully aromatic Not reported Phenyl at position 6
Key Observations:

Saturation Effects: The 4,9-dihydro modification in the target compound likely reduces melting point and increases solubility compared to fully aromatic analogs like 2-Phenylindeno[2,1-b]pyran (mp 197–198°C) due to disrupted crystallinity .

Substituent Influence: Electron-withdrawing groups (e.g., aldehyde in ) may enhance reactivity in nucleophilic additions.

Thermochemical Stability: Group additivity values (GAV) for indeno[2,1-b]pyran derivatives suggest that substituent position (e.g., 6-phenyl vs. 2-phenyl) significantly impacts enthalpy of formation .

Biological Activity

2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C17H16O
  • Molecular Weight : 248.31 g/mol
  • IUPAC Name : this compound

This compound features a fused ring system that contributes to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported that derivatives of pyran compounds showed potent cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:

Cell Line IC50 (µM)
HCT1160.58
MDA-MB-2310.42
UACC-620.36

The results indicate that the compound has promising potential as an anticancer agent due to its low IC50 values across multiple cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it effectively inhibits the growth of various Gram-positive and Gram-negative bacteria.

Antimicrobial Screening Results

The antimicrobial activity was assessed using standard methods to determine the zone of inhibition against selected pathogens:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest that the compound could serve as a lead for the development of new antimicrobial agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Antioxidant Activity : The compound exhibits antioxidant properties that can protect cells from oxidative stress.

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